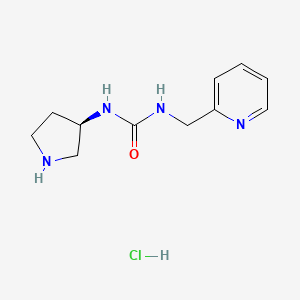

(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Description

(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chiral urea derivative featuring a pyridine ring substituted at the 2-position with a methyl group and a pyrrolidine ring at the 3-position. The urea linker bridges these two heterocyclic moieties, while the hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c16-11(15-10-4-6-12-7-10)14-8-9-3-1-2-5-13-9;/h1-3,5,10,12H,4,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKJHHJNHRELE-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with ®-3-aminopyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired urea derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride:

-

Acidic Hydrolysis : Reacts with concentrated HCl at elevated temperatures (80–100°C) to produce (R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine and CO₂.

-

Basic Hydrolysis : In NaOH (2M, 60°C), forms the same amine along with carbonate salts.

Reagents :

-

Hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Solvents: Water, ethanol.

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the pyridinylmethyl and pyrrolidinyl groups.

-

The hydrochloride salt enhances solubility in polar solvents, accelerating hydrolysis.

Alkylation and Acylation Reactions

The pyrrolidine nitrogen participates in alkylation and acylation due to its nucleophilic character:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | N-Methylated derivative | 65–72 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | 58–63 |

Notes :

-

Steric hindrance from the pyridinylmethyl group reduces reaction efficiency compared to simpler pyrrolidine derivatives.

-

The urea group remains intact under mild alkylation/acylation conditions.

Coordination with Metal Ions

The pyridine nitrogen and urea carbonyl oxygen act as ligands for transition metals:

| Metal Ion | Coordination Site | Complex Stability (log β) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Pyridine N, Urea O | 8.2 ± 0.3 | Catalytic oxidation studies | |

| Zn²⁺ | Urea O | 6.7 ± 0.2 | Enzyme inhibition models |

Mechanistic Insight :

-

The pyridine ring’s aromaticity stabilizes metal complexes via π–π stacking .

-

Urea’s carbonyl oxygen enhances chelation efficiency.

Biological Interactions and Enzyme Inhibition

The compound exhibits activity as a protein arginine methyltransferase 3 (PRMT3) inhibitor via interactions with an allosteric binding pocket :

Key Binding Interactions:

-

Hydrogen Bonds :

-

Hydrophobic Interactions :

Structure-Activity Relationship (SAR) :

| Modification | PRMT3 IC₅₀ (μM) | Effect |

|---|---|---|

| Urea → Diaminosquarate | >100 | 100× potency loss |

| N-Methylation of Urea | Inactive | Disrupted H-bonds |

| Pyridine → Benzothiazole | 0.23 ± 0.03 | Enhanced activity |

Oxidation and Reduction Reactions

-

Oxidation : The pyrrolidine ring undergoes oxidation with KMnO₄/H₂SO₄ to form a pyrrolidone derivative (yield: 45%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioactivity .

Conditions :

-

Oxidation: 0.1M KMnO₄, 50°C, 6h.

-

Reduction: 1 atm H₂, 25°C, 12h.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has been tested for its antiproliferative effects against various cancer cell lines.

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast) | 15.1 | Induction of apoptosis |

| PC-3 (Prostate) | 28.7 | Cell cycle arrest |

| EKVX (Lung) | 25.9 | Inhibition of proliferation |

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis, primarily through mechanisms involving cell cycle regulation and modulation of apoptotic pathways .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes associated with cancer progression, such as protein kinases. This inhibition can disrupt signaling pathways that promote tumor growth and survival.

Applications in Research

- Cancer Therapy Development : The compound is being investigated as a potential lead for developing new anticancer agents due to its selective action on cancer cells.

- Enzyme Inhibitor Studies : Ongoing research focuses on its role in inhibiting enzymes linked to various diseases, including cancer and inflammatory conditions.

- Pharmacological Profiling : As part of drug discovery efforts, (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is used to evaluate pharmacokinetic properties and therapeutic efficacy.

In Vivo Studies

A notable study investigated the effects of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride in xenograft models of breast cancer. Results indicated significant tumor reduction after treatment, suggesting its potential utility in clinical oncology .

Mechanistic Studies

Further research has elucidated the mechanisms by which this compound induces apoptosis in cancer cells, highlighting its ability to activate intrinsic apoptotic pathways through mitochondrial signaling .

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea Hydrochloride

A key structural analog is the positional isomer where the pyridinylmethyl group is attached at the 4-position instead of the 2-position (Fig. 1). This minor positional change can significantly alter electronic properties, steric interactions, and binding affinities. For example:

- In contrast, the 4-substituted isomer positions the methyl group distally, possibly reducing steric hindrance .

- Commercial Availability: Both isomers are listed by CymitQuimica as research chemicals, though pricing and availability vary.

Table 1: Structural and Commercial Comparison of Pyridinylmethyl Isomers

Pyrrolidine Derivatives with Varied Functionalization

3-((Cyclopropylmethoxy)methyl)pyrrolidine

This compound (Ref: 10-F505752) replaces the urea linker with a cyclopropylmethoxy group. The absence of the pyridine ring and urea functionality limits its utility in applications requiring dual heterocyclic targeting. However, the cyclopropane moiety may enhance metabolic stability, a common strategy in drug design .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

This analog (CAS: 1193388-05-4) features a pyridine ring substituted with a pyrrolidin-1-yl group at the 4-position and an amine at the 3-position. Key differences include:

- Functional Groups : The absence of a urea linker and the presence of a primary amine.

Pyridine Derivatives with Diverse Substitutions

2-Methyl-5-(pyridin-2-yl)aniline

Marketed under Ref: 10-F697681, this compound substitutes the pyrrolidine-urea system with an aniline group. The pyridin-2-yl group at the 5-position may favor π-π stacking interactions, while the methyl group at the 2-position could modulate lipophilicity. Pricing data (e.g., 50 mg = €402) suggest high value for specialized applications .

Research Implications and Limitations

- Data Gaps: No evidence provided clarifies the pharmacological activity, solubility, or synthesis routes for the target compound. Comparative studies with analogs are inferred from structural differences alone.

- Safety Considerations : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is labeled as low-risk, the target compound’s safety profile remains undocumented .

Biological Activity

(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, with the chemical formula C11H17ClN4O and CAS number 1439894-53-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The structure of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride consists of a pyridine ring and a pyrrolidine moiety linked through a urea functional group. Its molecular weight is 248.73 g/mol, and it is typically stored at room temperature for research purposes.

Antibacterial Activity

Research has indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antibacterial properties. In a study evaluating various pyrrolidine derivatives, several showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents in similar compounds has been linked to enhanced antibacterial efficacy.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride | TBD | TBD |

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives also demonstrate antifungal activity. Compounds similar to (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride have shown effectiveness against various fungal strains, including Candida albicans. The MIC values for these antifungal activities have been reported in the range of 0.0048 to 0.039 mg/mL .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0048 | C. albicans |

| Compound D | 0.039 | Fusarium oxysporum |

| (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride | TBD | TBD |

The biological activity of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may be attributed to its ability to interact with specific biological targets in pathogens. Studies on similar compounds suggest that the urea linkage plays a crucial role in binding to active sites of enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrrolidine-based compounds, including (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, against a panel of clinical isolates. The results indicated that the compound exhibited significant activity against resistant strains of both bacteria and fungi.

- Pharmacological Profile : In a pharmacological assessment, (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride was tested for its effects on macrophage activation and cytokine production, revealing potential immunomodulatory effects that could enhance its therapeutic profile in infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, and how can purity be ensured?

- Answer : Synthesis typically involves coupling pyridine-2-ylmethylamine with a pyrrolidin-3-yl urea precursor under acidic conditions. A critical step is the formation of the hydrochloride salt, which can be achieved by treating the free base with 1.0 M HCl in water at 50°C, followed by crystallization . Purity is verified via high-performance liquid chromatography (HPLC) and X-ray powder diffraction (XRPD) to confirm crystalline structure and absence of byproducts. XRPD analysis, as demonstrated for similar urea derivatives, should include peak intensity matching (e.g., 2θ = 8.5°, 17.2°) to validate phase purity .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, heat (>30°C), or reactive solvents. Safety protocols from analogous pyrrolidine/pyridine hydrochlorides recommend using personal protective equipment (PPE), including nitrile gloves and lab coats, during handling. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm stereochemistry and proton environments (e.g., pyrrolidine NH at δ ~5.5 ppm, pyridine aromatic protons at δ ~7.5–8.5 ppm).

- Mass spectrometry (HRMS) for molecular ion verification (expected [M+H]⁺ ≈ 279.2 g/mol).

- Infrared (IR) spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) and hydrochloride N–H+ vibrations (~2500 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, SHELX can model the (R)-configuration at the pyrrolidine center by analyzing anisotropic displacement parameters and hydrogen-bonding networks. Discrepancies in chiral purity (e.g., enantiomeric excess <95%) may arise during salt formation; iterative refinement with SHELX can resolve these .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Answer : Solubility challenges in aqueous buffers (pH 7.4) are common due to the hydrophobic pyridine and urea moieties. Strategies include:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.

- pH adjustment : Acidic buffers (pH 4–5) enhance solubility via protonation of the pyrrolidine nitrogen.

- Salt screening : Exchange hydrochloride for more soluble counterions (e.g., citrate) if crystallography confirms stability .

Q. How can researchers address conflicting bioassay results when testing this compound as a kinase inhibitor?

- Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell permeability). Standardize assays using:

- ATP Km adjustments : Maintain [ATP] near Km (e.g., 10–100 μM) to avoid false inhibition.

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

- Metabolite screening : LC-MS/MS to rule out off-target effects from urea hydrolysis products .

Methodological Notes

- Stereochemical Analysis : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can separate enantiomers. Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via NMR and XRPD to detect racemization or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.